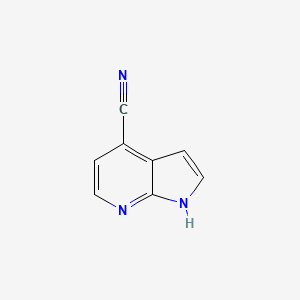

4-Cyano-7-azaindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAROKQXDLYCEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471011 | |

| Record name | 4-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344327-11-3 | |

| Record name | 4-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-7-azaindole: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-7-azaindole, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its role as a key structural motif in the development of potent kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structural details, and relevant experimental protocols for this compound. Furthermore, it delves into its biological significance by illustrating its interaction with key signaling pathways, thereby highlighting its therapeutic potential in oncology and inflammatory diseases.

Chemical Properties and Structure

This compound, also known as 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, is a solid, yellow compound at room temperature.[1] Its chemical structure integrates a pyrrole ring fused to a pyridine ring, with a nitrile group substituted at the 4-position. This unique arrangement of atoms imparts specific electronic properties that are crucial for its biological activity.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃ | [2][3] |

| Molecular Weight | 143.15 g/mol | [3] |

| Melting Point | 195-197 °C | [1] |

| Boiling Point | Not available | |

| Density | 1.29 g/cm³ | [1] |

| pKa (Predicted) | 12.05 ± 0.40 | [1] |

| Physical Form | Solid | [1][2] |

| Purity | ≥97% | [2] |

| Solubility | Sparingly soluble in water.[4] Soluble in organic solvents like THF and acetone.[5] | |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | [2] |

| CAS Number | 344327-11-3 | [1][2] |

| SMILES | C1=CC2=C(C=CN2)N=C1C#N | [3] |

| InChI | 1S/C8H5N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,(H,10,11) | [2] |

| InChIKey | HAROKQXDLYCEQV-UHFFFAOYSA-N | [2] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis of 4-Substituted-7-azaindole (Representative Protocol)

The following protocol is adapted from a patented method for the preparation of 4-substituted-7-azaindoles and may be modified for the specific synthesis of this compound.[6]

Step 1: N-oxidation of 7-azaindole

-

Dissolve 7-azaindole in an organic solvent such as THF.

-

Cool the solution to 5-15 °C.

-

Add hydrogen peroxide dropwise to the stirred solution. The molar ratio of 7-azaindole to hydrogen peroxide should be approximately 1:1.1 to 1:2.

-

Allow the reaction to proceed for 2-5 hours at this temperature.

-

Upon completion, the N-oxide of 7-azaindole is obtained.

Step 2: Halogenation at the 4-position

-

Mix the N-oxide-7-azaindole with acetonitrile.

-

Add a phosphorus oxyhalide (e.g., POCl₃).

-

Heat the mixture to 80-100 °C.

-

After 20-60 minutes, add a catalytic amount of diisopropylethylamine.

-

Continue the reaction at 80-100 °C for 2-8 hours to yield 4-halo-7-azaindole.

Step 3: Cyanation (Conceptual)

-

While the patent focuses on alkoxy derivatives, a potential subsequent step for cyanation could involve a nucleophilic substitution reaction, for instance, using a cyanide salt like copper(I) cyanide in a suitable solvent. This is a common method for introducing a nitrile group onto an aromatic ring.

Diagram: Synthetic Workflow for 4-Substituted-7-azaindole

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for acquiring a ¹H NMR spectrum of a 4-azaindole derivative.[7]

Sample Preparation:

-

Weigh 5-10 mg of the 4-azaindole sample into a clean vial.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 12-16 ppm.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired data.

-

Phase the spectrum and apply a baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

2.2.2. Mass Spectrometry (MS)

The following is a general procedure for the analysis of 4-azaindole compounds using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2]

Sample Preparation (from plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

2.2.3. Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Sample Preparation:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty pellet holder or a pure KBr pellet.

Biological Significance and Signaling Pathways

Azaindole derivatives are recognized as privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors.[8][9] Their structural similarity to the purine core of ATP allows them to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.

Inhibition of Janus Kinases (JAKs)

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[10][11] Aberrant activation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases. 7-Azaindole derivatives have been developed as potent inhibitors of JAKs.[8]

Diagram: JAK-STAT Signaling Pathway and Inhibition by this compound Analogs

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound analog.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Overexpression or mutation of c-Met is associated with the development and progression of various cancers. 4-Azaindole derivatives have been identified as novel inhibitors of c-Met kinase.[12]

Diagram: c-Met Signaling Pathway and Inhibition

Caption: Inhibition of the HGF/c-Met signaling pathway by a 4-azaindole inhibitor.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery. Its well-defined chemical properties and structure, coupled with its ability to potently and selectively inhibit key kinases, make it a valuable scaffold for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and improved clinical candidates for a range of human diseases.

References

- 1. This compound | 344327-11-3 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 344327-11-3|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]

- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 12. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Cyano-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 4-Cyano-7-azaindole, a valuable building block in medicinal chemistry, starting from the readily available 7-azaindole. The synthesis proceeds through a three-step sequence involving N-oxidation, subsequent halogenation at the C4 position, and a final cyanation step. This document provides detailed experimental protocols, quantitative data, and a logical workflow to facilitate the successful synthesis of the target compound.

Synthetic Strategy Overview

The direct C-H cyanation of 7-azaindole at the C4 position is challenging. Therefore, a multi-step approach is employed to achieve the desired transformation. The pyridine nitrogen of the 7-azaindole core is first activated through N-oxidation. This activation facilitates the regioselective introduction of a halogen at the C4 position. The resulting 4-halo-7-azaindole intermediate then undergoes a nucleophilic substitution with a cyanide source to yield the final product, this compound. Two primary methods for the final cyanation step are presented: a Palladium-catalyzed reaction and a Rosenmund-von Braun reaction.

Caption: Overall synthetic workflow from 7-azaindole to this compound.

Experimental Protocols

Step 1: Synthesis of 7-Azaindole-N-oxide

This procedure follows the N-oxidation of 7-azaindole using hydrogen peroxide as the oxidizing agent[1].

Materials:

-

7-Azaindole

-

Tetrahydrofuran (THF)

-

Hydrogen peroxide (50% aqueous solution)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 7-azaindole (e.g., 12.6 g, 0.102 mol) in THF (120 ml).

-

Cool the reaction mixture to 5 °C using an ice bath.

-

Under vigorous stirring, slowly add 50% hydrogen peroxide (e.g., 6.1 g, 0.122 mol) dropwise to the reaction system.

-

Allow the reaction temperature to gradually rise to room temperature and continue stirring for 3 hours.

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield 7-azaindole-N-oxide.

Step 2: Synthesis of 4-Halo-7-azaindole

This protocol describes the halogenation of 7-azaindole-N-oxide at the C4 position using a phosphorus oxyhalide[1]. The following procedure is for chlorination.

Materials:

-

7-Azaindole-N-oxide

-

Acetonitrile

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

To a solution of 7-azaindole-N-oxide (e.g., 5.8 g, 0.043 mol) in acetonitrile (60 ml), add phosphorus oxychloride (e.g., 32.7 g, 0.215 mol) under normal temperature and stirring.

-

Heat the reaction mixture to 80-100 °C.

-

After 20-60 minutes, add DIPEA (0.1-0.15 equivalents) as a catalyst.

-

Continue the reaction at 80-100 °C for 2-8 hours.

-

After the reaction is complete, remove acetonitrile and excess POCl₃ under reduced pressure.

-

Cool the residue to -5 to 0 °C and add water.

-

Adjust the pH to 8.5-9.5 to precipitate the product.

-

Collect the precipitate by filtration to obtain 4-chloro-7-azaindole.

Step 3: Synthesis of this compound

Two alternative methods are provided for the final cyanation step.

This method is based on general procedures for palladium-catalyzed cyanation of aryl halides[2][3][4].

Materials:

-

4-Halo-7-azaindole (e.g., 4-bromo-7-azaindole)

-

Potassium ferrocyanide [K₄Fe(CN)₆]·3H₂O or Zinc Cyanide [Zn(CN)₂]

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Ligand (if using Pd(OAc)₂, e.g., dppf)

-

Sodium carbonate (Na₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-halo-7-azaindole (1 equiv), potassium ferrocyanide (0.33 equiv) or zinc cyanide (0.6 equiv), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and sodium carbonate (1 equiv).

-

Add dry DMF as the solvent.

-

Heat the reaction mixture to a temperature between 40 °C and 120 °C, depending on the reactivity of the halide (iodides and bromides are more reactive than chlorides).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

This is a classical method for the cyanation of aryl halides using copper(I) cyanide[5][6][7][8][9].

Materials:

-

4-Halo-7-azaindole

-

Copper(I) cyanide (CuCN)

-

High-boiling polar solvent (e.g., DMF, nitrobenzene, or pyridine)

Procedure:

-

In a reaction vessel, combine the 4-halo-7-azaindole with an excess of copper(I) cyanide.

-

Add a high-boiling polar solvent such as DMF.

-

Heat the reaction mixture to reflux temperature (typically 150-250 °C).

-

Monitor the reaction for completion.

-

After cooling, the reaction mixture is typically quenched with a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

Note: The Rosenmund-von Braun reaction often requires harsh conditions and product purification can be challenging. The palladium-catalyzed method is generally milder and offers better functional group tolerance.

Data Presentation

The following tables summarize the key quantitative data for the synthetic sequence.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | N-Oxidation | 7-Azaindole | H₂O₂, THF | 7-Azaindole-N-oxide | High |

| 2 | Halogenation | 7-Azaindole-N-oxide | POX₃, DIPEA, MeCN | 4-Halo-7-azaindole | Good to High |

| 3a | Pd-Catalyzed Cyanation | 4-Halo-7-azaindole | Pd catalyst, cyanide source | This compound | 50-90 (substrate dependent)[2] |

| 3b | Rosenmund-von Braun | 4-Halo-7-azaindole | CuCN | This compound | Variable |

Table 2: Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| Appearance | Solid |

| ¹H NMR | Data to be obtained from experimental characterization |

| ¹³C NMR | Data to be obtained from experimental characterization |

| Mass Spec (MS) | Data to be obtained from experimental characterization |

| Infrared (IR) | Characteristic nitrile stretch expected around 2220-2240 cm⁻¹ |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical progression of the synthesis and the key decision points.

Caption: Detailed experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices, particularly when handling hazardous reagents such as hydrogen peroxide, phosphorus oxyhalides, and cyanide salts. The provided reaction conditions may require optimization based on the specific laboratory setup and scale of the synthesis.

References

- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Photophysical Properties of 4-Cyano-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-7-azaindole (4-CN-7AI) is a fluorescent molecule of significant interest in the fields of biophysics, chemical biology, and drug development. As a derivative of 7-azaindole, it serves as a valuable fluorescent probe, offering unique spectroscopic properties that are sensitive to its molecular environment. This technical guide provides a comprehensive overview of the core photophysical characteristics of 4-CN-7AI, detailed methodologies for their measurement, and a visual representation of the underlying photophysical processes. The pronounced solvatochromism of 4-CN-7AI, particularly its response to protic solvents, makes it a powerful tool for investigating molecular interactions and local environments within complex biological systems.

Core Photophysical Characteristics

The photophysical properties of 4-CN-7AI are highly dependent on the solvent environment. Its absorption spectrum, however, remains relatively insensitive to solvent polarity. In contrast, the fluorescence emission spectrum exhibits a significant Stokes shift and a marked dependence on the solvent's ability to participate in hydrogen bonding. This behavior is attributed to an excited-state proton transfer (ESPT) process.

Data Presentation

The quantitative photophysical data for 4-CN-7AI in various solvents are summarized in the tables below for easy comparison.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (nm) |

| Water (H₂O) | ~318 | ~455 | ~137 |

| Ethanol (EtOH) | ~318 | ~430 | ~112 |

| Tetrahydrofuran (THF) | ~318 | ~405 | ~87 |

Data compiled from multiple sources. The absorption maximum is consistently reported to be around 318 nm and is largely insensitive to the solvent.[1]

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_, ns) |

| Water (H₂O) | 0.29 ± 0.03 | 6.2 ± 0.6 |

| Tetrahydrofuran (THF) | 0.72 ± 0.04 | 7.6 ± 0.8 |

These values highlight the significant quenching effect of protic solvents like water on the fluorescence of 4-CN-7AI, which is consistent with the occurrence of an efficient excited-state deactivation pathway, such as ESPT.[1]

Experimental Protocols

Accurate characterization of the photophysical properties of 4-CN-7AI requires standardized and carefully executed experimental procedures. The following sections outline the methodologies for the key measurements cited in this guide.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelengths at which 4-CN-7AI absorbs light, providing insights into its electronic transitions.

-

Sample Preparation: Prepare a dilute solution of 4-CN-7AI in the solvent of interest (e.g., water, ethanol, THF) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance of approximately 1.0 at the absorption maximum for accurate determination of the molar extinction coefficient, and below 0.1 for fluorescence measurements to avoid inner filter effects. A blank sample containing only the solvent must be used for baseline correction.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Measurement: Record the absorption spectrum over a wavelength range of at least 250 nm to 400 nm. The wavelength of maximum absorbance (λ_abs_) is determined from the peak of the spectrum.

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum of 4-CN-7AI.

-

Sample Preparation: Use the same dilute solutions prepared for UV-Vis absorption spectroscopy (absorbance < 0.1 at the excitation wavelength).

-

Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) as the detector.

-

Measurement:

-

Set the excitation wavelength to the absorption maximum (λ_abs_ ≈ 318 nm).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 340 nm to 600 nm) to record the fluorescence spectrum.

-

The recorded spectrum should be corrected for instrument-specific variations in lamp intensity and detector response to obtain the true emission profile. The wavelength of maximum emission (λ_em_) is determined from the peak of the corrected spectrum.

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.

-

Reference Standard: A fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54) should be used.

-

Methodology:

-

Prepare a series of solutions of both the 4-CN-7AI sample and the reference standard at different concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum for each solution.

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference.

-

The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,ref_ × (m_sample_ / m_ref_) × (n_sample_² / n_ref_²) where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond lifetimes.[2][3][4][5][6]

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate PMT), and timing electronics.

-

Methodology:

-

The sample is excited with a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of excitation events.

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The fluorescence decay curve is deconvoluted with the IRF and fitted to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the photophysical properties of this compound.

Proposed Excited-State Proton Transfer (ESPT) Mechanism

The solvent-dependent fluorescence of 4-CN-7AI, particularly the quenching in protic solvents, is indicative of an excited-state proton transfer mechanism. The following diagram illustrates this proposed pathway.

Conclusion

This compound exhibits compelling photophysical properties, characterized by a strong sensitivity to the solvent environment. Its high fluorescence quantum yield in aprotic solvents and significant quenching in protic media, attributed to an excited-state proton transfer mechanism, make it a highly versatile fluorescent probe. The data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize 4-CN-7AI in their studies of molecular interactions, protein dynamics, and cellular environments. The distinct spectroscopic signatures of 4-CN-7AI offer a powerful lens through which to explore the intricacies of biological systems.

References

Navigating the Solubility Landscape of 4-Cyano-7-azaindole: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Cyano-7-azaindole, a pivotal building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility information, provides detailed experimental protocols for its determination, and presents a logical workflow for solvent selection.

Core Chemical and Physical Properties

This compound, with the chemical formula C₈H₅N₃, is a solid at room temperature. Its structure, featuring a fusion of a pyridine and a pyrrole ring with a cyano group, imparts a unique electronic and physicochemical profile that influences its solubility.[1][2] The presence of the nitrogen atom in the pyridine ring and the cyano group introduces polarity, which governs its interactions with various organic solvents.

Qualitative Solubility Profile

Quantitative, publicly available solubility data for this compound across a wide array of organic solvents is limited. However, based on studies of this compound and related azaindole derivatives, a qualitative solubility profile can be inferred.

One study involving this compound utilized solvents such as dimethyl sulfoxide (DMSO), 1,4-dioxane, isopropanol, trifluoroethanol, and ethanol, suggesting at least partial solubility in these media.[3][4] For a related compound, 4-Chloro-7-azaindole, slight solubility in chloroform and methanol has been noted.[5] It is also important to consider that some 7-azaindole derivatives have demonstrated exceptionally low solubility in common organic solvents like methanol and acetone.[6]

Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents

| Compound | Solvent | Solubility | Source |

| This compound | Dimethyl sulfoxide (DMSO) | Soluble (inferred) | [3][4] |

| 1,4-Dioxane | Soluble (inferred) | [3][4] | |

| Isopropanol | Soluble (inferred) | [3][4] | |

| Trifluoroethanol | Soluble (inferred) | [3][4] | |

| Ethanol | Soluble (inferred) | [3][4] | |

| 4-Chloro-7-azaindole | Chloroform | Slightly Soluble | [5] |

| Methanol | Slightly Soluble | [5] | |

| 7-Azaindole derivative (9a) | Methanol | Exceptionally Low | [6] |

| Acetone | Exceptionally Low | [6] |

Note: The solubility of this compound is inferred from its use as a solute in the cited studies. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

Given the scarcity of quantitative data, experimental determination of this compound's solubility is crucial for its application in research and development. The following is a generalized protocol based on the widely accepted shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

A range of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, acetone, chloroform, dichloromethane, ethyl acetate, tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many experimental and manufacturing processes. The following diagram illustrates a logical workflow for determining and selecting a suitable solvent system for this compound based on solubility requirements.

Caption: A workflow for systematic solvent selection for this compound.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Probing Electron Delocalization in Conjugated Molecules by Attached Infrared Reporter Groups for Energy Conversion and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]

- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Strategic Deployment of 4-Cyano-7-Azaindole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Fragment

In the landscape of contemporary medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a powerful paradigm for the identification of novel lead compounds. Central to this strategy is the use of "privileged fragments" – small, low-molecular-weight scaffolds that exhibit favorable binding interactions with a variety of biological targets. Among these, the 4-cyano-7-azaindole core has garnered significant attention for its versatile role as a bioisosteric replacement for indole and its remarkable utility in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of this compound as a pivotal fragment in drug discovery, detailing its synthesis, biological activities, and the experimental methodologies underpinning its application.

The 7-azaindole scaffold, a fusion of a pyridine and a pyrrole ring, is a bioisostere of the naturally occurring indole ring. The introduction of a nitrogen atom into the indole framework can modulate a molecule's physicochemical properties, such as solubility and plasma protein binding, often leading to an improved pharmacokinetic profile. The cyano group at the 4-position further influences the electronic properties of the ring system, enhancing its potential for specific interactions within the binding sites of target proteins.

Synthesis of the this compound Scaffold

The synthesis of this compound (1H-pyrrolo[2,3-b]pyridine-4-carbonitrile) and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the cyano group.

General Synthetic Protocol for 4-Substituted-7-Azaindole

A representative method for preparing 4-substituted-7-azaindoles involves the N-oxidation of 7-azaindole, followed by the introduction of a halogen at the 4-position, which can then be further functionalized.

Step 1: N-Oxidation of 7-Azaindole

-

Dissolve 7-azaindole in a suitable organic solvent, such as acetonitrile.

-

Add an oxidizing agent, for example, hydrogen peroxide, to the solution.

-

The reaction is typically carried out at room temperature with stirring until completion, which can be monitored by thin-layer chromatography (TLC).

-

The resulting N-oxide-7-azaindole is then isolated and purified.

Step 2: Halogenation at the 4-Position

-

The N-oxide-7-azaindole is dissolved in an appropriate solvent like acetonitrile.

-

A halogenating agent, such as phosphorus oxychloride (POCl₃) for chlorination, is added to the mixture.

-

A catalyst, for instance, diisopropylethylamine, can be used to facilitate the reaction.

-

The reaction mixture is heated to 80-100°C for several hours.

-

After completion, the product, 4-chloro-7-azaindole, is isolated and purified.

Step 3: Cyanation (for this compound) The 4-halogenated-7-azaindole can then be converted to this compound through a nucleophilic substitution reaction with a cyanide salt, often catalyzed by a transition metal complex.

Application in Kinase Inhibition

The this compound scaffold has proven to be particularly effective in the development of kinase inhibitors. The nitrogen atoms in the bicyclic system can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. The cyano group can provide additional interactions and modulate the electronic properties of the core.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-established target in oncology. Aberrant c-Met signaling is implicated in the progression of numerous cancers. Several 4-azaindole derivatives have been identified as potent inhibitors of c-Met.

| Compound/Reference | c-Met IC50 (nM) | Cellular Activity (Cell Line) | Notes |

| N-nitrobenzenesulfonyl-4-azaindole derivative 62[1] | 70 | Not specified | Identified as a c-Met inhibitor. |

| N-nitrobenzenesulfonyl-4-azaindole derivative 63[1] | 20 | Not specified | More potent derivative in the series. |

| 5-cyano-2-(4-pyridinyl)-4-azaindole derivative 58[1] | - | Not specified | Intermediate in the synthesis of more complex inhibitors. |

| 2,3-diaryl-7-azaindole 59[1] | 40 | Not specified | A potent ATP-competitive inhibitor. |

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of inflammatory diseases. 4-Azaindole-based compounds have been developed as potent p38 inhibitors.

| Compound/Reference | p38α IC50 (nM) | Cellular Activity (Assay) | Notes |

| 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (Lead Compound)[2] | Potent inhibition | Inhibition of pro-inflammatory cytokines | Lead compound for a series of p38 inhibitors. |

| Compound 42c[2] | Potent inhibition | Not specified | Optimized compound with improved physical properties. |

Experimental Protocols

Biochemical Assay for c-Met Kinase Activity (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

ULight™-poly GT substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to a 4x working concentration.

-

Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor or no enzyme).

-

Enzyme Addition: Dilute the c-Met kinase in kinase buffer to a 4x working concentration and add 5 µL to each well (except for the "no enzyme" control).

-

Reaction Initiation: Prepare a 2x working solution of the ULight™-poly GT substrate and ATP in kinase buffer. Add 10 µL of this mix to all wells to start the reaction. The final ATP concentration should be at or near its Km for the enzyme.

-

Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.

-

Detection: Prepare a stop/detection mix containing EDTA and the Europium-labeled anti-phosphotyrosine antibody in detection buffer. Add 10 µL of this mix to all wells.

-

Final Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cellular Assay for p38 MAPK Activity (AlphaLISA)

This protocol describes an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the phosphorylation of a p38 substrate in a cellular context.

Materials:

-

Cells expressing p38 MAPK (e.g., HeLa or A549)

-

Cell culture medium and supplements

-

p38 pathway activator (e.g., anisomycin)

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO

-

Lysis buffer

-

AlphaLISA SureFire® Ultra™ p38 MAPK detection kit (containing Acceptor beads, Donor beads, and specific antibodies)

-

384-well OptiPlate™

-

AlphaScreen-compatible plate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and culture overnight. Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the p38 pathway by adding an activator (e.g., anisomycin) for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells using the provided lysis buffer.

-

Lysate Transfer: Transfer the cell lysates to a 384-well OptiPlate™.

-

Reagent Addition: Add the AlphaLISA Acceptor beads and biotinylated antibody mixture to each well. Incubate for a specified time.

-

Donor Bead Addition: Add the Streptavidin-Donor beads to each well. Incubate in the dark.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The AlphaLISA signal is proportional to the amount of phosphorylated p38. Plot the signal against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Key Concepts in Drug Discovery

c-Met Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the points of intervention for inhibitors.

Caption: The c-Met signaling pathway initiated by HGF binding, leading to downstream activation and cellular responses. This compound-based inhibitors target the intracellular kinase domain.

Fragment-Based Lead Discovery (FBLD) Workflow

The following diagram outlines a typical workflow for fragment-based lead discovery, a process where small fragments like this compound are identified and optimized.[3]

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide to 4-Cyano-7-azaindole: A Key Building Block in Medicinal Chemistry

IUPAC Name: 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS Number: 344327-11-3

This technical guide provides a comprehensive overview of 4-Cyano-7-azaindole, a pivotal heterocyclic compound in the landscape of modern drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical identity, synthesis, spectroscopic data, and its significant role as a scaffold for potent kinase inhibitors.

Core Compound Data

| Property | Value |

| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |

| Synonyms | This compound |

| CAS Number | 344327-11-3 |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| Physical Form | Solid |

Spectroscopic and Physicochemical Properties

While experimentally obtained spectra for this compound are not widely published in peer-reviewed literature, predicted data based on its structure and the analysis of analogous compounds provide valuable insights for characterization.

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 144.05562 | 128.6 |

| [M+Na]⁺ | 166.03756 | 141.0 |

| [M-H]⁻ | 142.04106 | 128.7 |

| [M]⁺ | 143.04779 | 123.2 |

| [1] |

Predicted Nuclear Magnetic Resonance (NMR) Data

Based on the analysis of the parent 1H-pyrrolo[2,3-b]pyridine and its derivatives, the following are predicted key features in the NMR spectra of this compound. The introduction of the electron-withdrawing cyano group at the C4 position is expected to significantly influence the chemical shifts of the protons on the pyridine ring.[2]

Predicted ¹H NMR Data (in DMSO-d₆)

-

A broad singlet corresponding to the N-H proton of the pyrrole ring.

-

Distinct signals for the protons on the pyridine and pyrrole rings, with coupling patterns indicative of their positions.

Predicted ¹³C NMR Data (in DMSO-d₆)

-

Signals corresponding to the carbon atoms of the bicyclic core and the nitrile carbon.

Predicted Infrared (IR) Spectroscopy Data

-

A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration.

-

N-H stretching vibration from the pyrrole ring.

-

C-H stretching and bending vibrations from the aromatic rings.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various methods, often involving the construction of the 7-azaindole core followed by the introduction of the cyano group. A plausible and commonly employed strategy involves the cyanation of a halogenated 7-azaindole precursor.

Illustrative Synthesis Protocol: Cyanation of 4-Halo-7-azaindole

This protocol is a generalized procedure based on established organometallic cross-coupling reactions.

Reaction Scheme:

A plausible synthetic route to this compound.

Materials and Reagents:

-

4-Halo-7-azaindole (e.g., 4-bromo- or 4-chloro-7-azaindole)

-

Cyanide source (e.g., copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂))

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and ligand (if necessary)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP))

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-halo-7-azaindole in the anhydrous solvent.

-

Add the cyanide source and the palladium catalyst.

-

Heat the reaction mixture to the appropriate temperature (typically between 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring it into an aqueous solution (e.g., aqueous sodium bicarbonate or ammonia solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol and the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, may need to be optimized for optimal yield and purity.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. This is attributed to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases, mimicking the adenine moiety of ATP. This compound serves as a valuable starting material for the synthesis of more complex molecules targeting various kinases.

Application in the Synthesis of FGFR4 Inhibitors

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a promising therapeutic target in oncology, particularly for hepatocellular carcinoma.[3][4] Several potent and selective FGFR4 inhibitors are based on the 7-azaindole scaffold. This compound can be utilized as a key intermediate in the synthesis of these inhibitors, where the cyano group can be either retained in the final molecule or transformed into other functional groups.

Illustrative Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the development of a kinase inhibitor starting from this compound.

General workflow for the synthesis and evaluation of a kinase inhibitor.

Signaling Pathway Context: FGFR Signaling

Derivatives of this compound are designed to inhibit the signaling cascade initiated by the activation of FGFR. The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.[5][6]

Simplified FGFR signaling pathway and the point of inhibition.

References

- 1. PubChemLite - 1h-pyrrolo[2,3-b]pyridine-4-carbonitrile (C8H5N3) [pubchemlite.lcsb.uni.lu]

- 2. 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile|CAS 1261627-31-9 [benchchem.com]

- 3. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

4-Cyano-7-azaindole: A Comprehensive Technical Guide to its Potential as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-7-azaindole (4-CN-7AI) is a heterocyclic aromatic compound that has garnered significant interest within the scientific community due to its unique photophysical properties. As a derivative of 7-azaindole, it possesses a nitrogen atom in the pyridine ring, which influences its electronic and fluorescent characteristics. The introduction of a cyano group at the 4-position further modulates these properties, making 4-CN-7AI a promising candidate for a versatile fluorescent probe in a variety of biological applications. This technical guide provides an in-depth overview of the synthesis, photophysical characteristics, and potential applications of 4-CN-7AI as a fluorescent probe for researchers, scientists, and drug development professionals.

Core Photophysical Characteristics

This compound exhibits several advantageous photophysical properties that make it a compelling fluorescent probe. Its absorption spectrum is red-shifted compared to native indole, with a maximum absorption wavelength of approximately 318 nm, and a broad profile extending beyond 370 nm.[1][2][3] This allows for selective excitation with minimal interference from endogenous fluorophores such as tryptophan.

Upon excitation, 4-CN-7AI emits in the blue-to-green region of the visible spectrum, with a large Stokes shift.[1][2][3] The emission maximum is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. For instance, in water, the emission maximum is around 455 nm, while in less polar solvents like tetrahydrofuran (THF), it shifts to approximately 405 nm.[2][3] This pronounced solvatochromism suggests that 4-CN-7AI can be a sensitive reporter of the local microenvironment polarity.

The fluorescence quantum yield (QY) of 4-CN-7AI is also solvent-dependent, being significantly higher in aprotic solvents compared to protic solvents. In THF, the QY is approximately 0.72, whereas in water, it is around 0.29.[1][2][3] This difference is attributed to a potential double proton transfer process in the excited state in protic solvents.[3] The fluorescence lifetime (τF) follows a similar trend, being longer in aprotic environments.[1][2][3]

Data Presentation: Photophysical Properties of this compound and its Methylated Derivative

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Reference |

| 4-CN-7AI | Water (H₂O) | ~318 | ~455 | 0.29 ± 0.03 | 6.2 ± 0.6 | [1][2][3] |

| 4-CN-7AI | Ethanol (EtOH) | ~318 | ~430 | - | - | [3] |

| 4-CN-7AI | Tetrahydrofuran (THF) | ~318 | ~405 | 0.72 ± 0.04 | 7.6 ± 0.8 | [1][2][3] |

| 1-Methyl-4-CN-7AI | Water (H₂O) | ~318 | ~470 | - | - | [1][2][3] |

| 1-Methyl-4-CN-7AI | Aprotic Solvents | - | - | ≥ 0.69 ± 0.03 | ≥ 11.2 ± 0.7 | [1][2][3] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from the commercially available 7-azaindole.

Step 1: Synthesis of 4-Chloro-7-azaindole [1][3]

-

N-Oxidation: Dissolve 7-azaindole in a suitable solvent such as dimethoxyethane and heptane.

-

Add meta-chloroperoxybenzoic acid (mCPBA) and stir the mixture at room temperature to form the 7-azaindole N-oxide.

-

Chlorination: Treat the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) in a solvent such as DMF.

-

Heat the reaction mixture.

-

After completion, cool the reaction and carefully quench with water.

-

Neutralize the solution with a base (e.g., NaOH or K₂HPO₄) to precipitate the crude 4-chloro-7-azaindole.

-

Filter, wash, and dry the solid. The product can be further purified by recrystallization or column chromatography.

Step 2: Cyanation of 4-Chloro-7-azaindole (Sandmeyer-type Reaction) [4][5]

-

This step would involve the conversion of the 4-chloro-7-azaindole to 4-amino-7-azaindole, followed by a Sandmeyer reaction. A more direct cyanation of the chloro-derivative might also be possible using reagents like copper(I) cyanide (CuCN).

-

Proposed Sandmeyer Route:

-

Amination: Convert 4-chloro-7-azaindole to 4-amino-7-azaindole. This can be a challenging step and may require specialized conditions.

-

Diazotization: Dissolve 4-amino-7-azaindole in an acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield this compound.

-

Note: This is a proposed synthetic pathway, and optimization of reaction conditions would be necessary.

DOT Diagram: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Fluorescence Spectroscopy

Steady-State Measurements:

-

Sample Preparation: Prepare a stock solution of 4-CN-7AI in a suitable solvent (e.g., DMSO). Dilute the stock solution in the desired buffer or solvent to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Instrumentation: Use a standard spectrofluorometer.

-

Data Acquisition:

-

Record the absorption spectrum to determine the optimal excitation wavelength (around 318 nm).

-

Set the excitation wavelength and record the emission spectrum over a suitable range (e.g., 350-600 nm).

-

Correct the emission spectra for instrument response.

-

Time-Resolved Measurements (Time-Correlated Single Photon Counting - TCSPC):

-

Sample Preparation: Prepare the sample as for steady-state measurements.

-

Instrumentation: Use a TCSPC system with a pulsed laser source for excitation.

-

Data Acquisition:

-

Set the excitation wavelength.

-

Collect the fluorescence decay profile until sufficient counts are accumulated.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).

-

-

Data Analysis: Deconvolute the instrument response from the sample decay and fit the data to a multi-exponential decay model to determine the fluorescence lifetime(s).

Quantum Yield Determination

The relative quantum yield can be determined using a well-characterized standard.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Sample Preparation: Prepare solutions of the sample and the standard with matched absorbances (typically < 0.1) at the same excitation wavelength.

-

Data Acquisition: Record the corrected emission spectra of both the sample and the standard under identical experimental conditions.

-

Calculation: Calculate the quantum yield using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Potential Applications as a Fluorescent Probe

The unique photophysical properties of 4-CN-7AI make it a versatile tool for various applications in biological research and drug development.

Probing Local Environment and Protein Dynamics

The sensitivity of 4-CN-7AI's fluorescence to the polarity of its microenvironment makes it an excellent probe for studying changes in protein conformation and dynamics. As the unnatural amino acid 4-cyano-7-azatryptophan, it can be site-specifically incorporated into proteins. Changes in the local environment of the probe upon ligand binding, protein-protein interaction, or folding can be monitored through shifts in its emission spectrum and changes in its fluorescence lifetime and quantum yield.

DOT Diagram: Probing Protein-Protein Interaction

References

theoretical studies on the electronic structure of 4-Cyano-7-azaindole

An In-Depth Technical Guide on the Theoretical Studies of the Electronic Structure of 4-Cyano-7-azaindole

Abstract

This compound, a heterocyclic aromatic compound, is of significant interest in the fields of biophysics and drug development due to its potential as a fluorescent probe. Understanding its electronic structure is paramount for predicting its photophysical properties and designing novel applications. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the ground and excited electronic states of this compound and related cyanoindoles. It summarizes key quantitative data from high-level quantum chemical calculations and provides detailed experimental protocols for context and validation.

Theoretical and Computational Methodologies

The electronic properties of this compound and its analogs are primarily investigated through sophisticated ab initio quantum chemical calculations. These theoretical approaches provide a foundational understanding of the molecule's behavior at the quantum level.

Geometry Optimization

Accurate determination of the molecule's geometry in both its ground state (S₀) and lowest excited singlet state (S₁) is the initial and most critical step.

-

Methodology : Structure optimizations are commonly performed using Dunning's correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set.[1][2] For the ground state, methods like Density Functional Theory (DFT) with functionals such as B3LYP are often used.[3][4] For excited states, the approximate coupled-cluster singles and doubles model (CC2) is frequently employed to ensure high accuracy.[1][2]

-

Software : The Gaussian software package is a standard tool for geometry optimization of azaindoles.[3][4]

Excited State Calculations

To understand the photophysical properties, time-dependent density functional theory (TD-DFT) is a powerful and widely used method.

-

Methodology : TD-DFT calculations are used to predict the energetic ordering of the lowest ππ* states and to calculate vertical excitation energies and oscillator strengths.[1] A range of functionals, including LC-BLYP, M06-2X, and B3LYP, are often tested to provide a nuanced understanding of the excited states.[1][2] For higher accuracy and comparison, multiconfigurational second-order perturbation theory for complete active space (CASPT2) has also been used for azaindoles.[3][4]

-

Software : The Amsterdam Density Functional (ADF) package is frequently utilized for calculating various electron spectra after geometry optimization.[3][4]

Experimental Validation

Theoretical calculations are complemented and validated by experimental data.

-

Rotationally Resolved Electronic (Stark) Spectroscopy : This high-resolution technique is crucial for determining the permanent electric dipole moments of the molecule in both its ground and electronically excited states.[1][2] For these experiments, the sample (e.g., 4-cyanoindole) is heated (e.g., to 150 °C) and co-expanded with an inert gas like argon into a vacuum. A molecular beam is then crossed with a laser beam, and the resulting fluorescence is analyzed.[2]

-

Time-Correlated Single Photon Counting (TCSPC) : This method is used to experimentally determine the fluorescence lifetime of the excited state.[2][5]

Computational Workflow Visualization

The following diagram illustrates a typical computational workflow for determining the electronic properties of molecules like this compound. This process integrates geometry optimization, excited state calculations, and property analysis to build a comprehensive electronic picture.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical calculations and experimental measurements for 4-cyanoindole, a closely related analog used as a proxy for this compound studies.

Table 1: Calculated and Experimental Dipole Moments (in Debye) for 4-Cyanoindole. [2]

| State | Calculation (CC2/cc-pVTZ) | Experiment |

| Ground State (S₀) | 6.13 D | 6.25 D |

| Excited State (S₁) | 9.42 D | 9.29 D |

| Change (Δμ) | +3.29 D | +3.04 D |

Table 2: Calculated Rotational Constants (in MHz) for 4-Cyanoindole. [2]

| Constant | Ground State (S₀) | Excited State (S₁) |

| A | 2133.4 | 2056.4 |

| B | 633.4 | 628.7 |

| C | 488.5 | 481.5 |

Table 3: Predicted UV Excitation Spectrum for 4-Azaindole (Energies in eV and Oscillator Strengths (f) in parentheses). [3]

Note: This data is for the parent 4-azaindole, not the 4-cyano derivative, but provides a valuable theoretical baseline for the chromophore.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Character |

| ¹A" | 4.41 | 0.0000 | n -> π |

| ¹A' | 4.54 | 0.0271 | π -> π |

| ¹A' | 5.61 | 0.1784 | π -> π |

| ¹A" | 5.86 | 0.0000 | n -> π |

| ¹A' | 6.13 | 0.0028 | π -> π |

| ¹A' | 6.30 | 0.4429 | π -> π |

Table 4: Excited State Lifetime of 4-Cyanoindole. [2]

| Molecule | Lifetime (ns) |

| 4-Cyanoindole | 11 ns |

Discussion of Electronic Structure

Theoretical studies on 4-cyanoindole have successfully characterized its lowest excited singlet state as being of ¹Lₐ symmetry, which arises primarily from a HOMO to LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition.[1][2] This is a crucial finding, as many other indole derivatives have the ¹Lₑ state as their lowest excited state.[2]

The significant increase in the dipole moment upon electronic excitation (Δμ ≈ +3 D), as shown in Table 1, indicates a substantial charge redistribution in the excited state.[2] This charge-transfer character is a key factor in the molecule's sensitivity to its environment, making it a promising fluorescent probe for studying biomolecular systems. The calculated excited state lifetime of 11 ns for isolated 4-cyanoindole is consistent with values observed for other cyanoindoles.[2][5]

The computational predictions for related azaindoles, such as the UV absorption spectrum of 4-azaindole (Table 3), provide a reliable framework for interpreting future experimental spectra.[3] The combination of DFT for geometry optimization and TD-DFT for excited states has proven to be a reliable methodology for this class of molecules.[3][4]

Conclusion

The theoretical investigation of this compound's electronic structure, guided by studies on closely related analogs like 4-cyanoindole and 4-azaindole, provides a detailed picture of its photophysical properties. The identification of the ¹Lₐ state as the lowest excited singlet state, originating from a HOMO-LUMO transition, is critical for understanding its fluorescence characteristics.[1] The quantitative data on dipole moments, excitation energies, and lifetimes presented in this guide offer valuable parameters for the design and development of advanced fluorescent probes and other molecular tools for biological and medicinal applications. The synergy between high-level computational chemistry and precision spectroscopy continues to be a powerful paradigm for advancing our knowledge of functionally important molecules.

References

An In-depth Technical Guide to 4-Cyano-7-azaindole: Discovery, Synthesis, and Applications

Introduction

4-Cyano-7-azaindole, systematically known as 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS Number: 344327-11-3), is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid, bicyclic structure, featuring a fusion of a pyridine and a pyrrole ring, combined with the electron-withdrawing nature of the nitrile group, imparts unique physicochemical properties that have made it a sought-after intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic intervention.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of the 7-azaindole scaffold as a privileged structure in drug discovery. The 7-azaindole core is a bioisostere of indole and purine, allowing it to mimic the interactions of these crucial biological motifs with enzymes and receptors.[1] This characteristic has led to the extensive investigation of 7-azaindole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[2]

While a singular "discovery" paper for this compound is not readily apparent, its emergence in the scientific literature coincides with the rise of structure-based drug design and the increasing demand for versatile intermediates to synthesize targeted therapeutics. It is most accurately described as a key enabling molecule, developed to facilitate the synthesis of more complex, biologically active compounds. Its importance grew as medicinal chemists sought to modulate the electronic properties and substitution patterns of the 7-azaindole core to optimize the potency and selectivity of kinase inhibitors.

Physicochemical Properties and Characterization Data

This compound is typically a solid at room temperature. The presence of the cyano group at the 4-position significantly influences the electronic distribution within the aromatic ring system, impacting its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| CAS Number | 344327-11-3 |

| Appearance | Solid |

| Purity | Typically ≥97% |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| Mass Spectrometry (MS) | Data not explicitly found in search results. |

| Infrared (IR) Spectroscopy | Data not explicitly found in search results. |

Note: While specific, experimentally derived spectroscopic data for this compound was not found in the provided search results, typical spectral characteristics can be inferred from related azaindole structures. The IR spectrum would be expected to show a characteristic nitrile (C≡N) stretch. The NMR spectra would exhibit signals corresponding to the protons and carbons of the bicyclic aromatic system.

Synthesis of this compound

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence. A plausible and commonly employed synthetic strategy involves the introduction of the cyano group onto a pre-formed 7-azaindole scaffold, often via a halogenated intermediate.

Experimental Protocol: A Plausible Synthetic Route

This protocol outlines a likely multi-step synthesis based on established methodologies for the preparation of substituted 7-azaindoles.

Step 1: N-Oxidation of 7-Azaindole

This initial step activates the pyridine ring for subsequent functionalization at the 4-position.

-

Reactants: 7-Azaindole, an oxidizing agent (e.g., hydrogen peroxide or a peroxy acid).

-

Solvent: A suitable organic solvent such as tetrahydrofuran (THF), ethylene glycol monomethyl ether, or propylene glycol monomethyl ether.[3][4]

-

Procedure: To a solution of 7-azaindole in the chosen solvent, the oxidizing agent is added portion-wise while maintaining a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 7-azaindole-N-oxide.

Step 2: Halogenation of 7-Azaindole-N-oxide

The N-oxide is then converted to a 4-halo-7-azaindole, a key intermediate for the subsequent cyanation reaction.

-

Reactants: 7-Azaindole-N-oxide, a halogenating agent (e.g., phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃)).[3][4]

-

Solvent: Acetonitrile or similar aprotic solvent.

-

Catalyst: A base such as diisopropylethylamine (DIPEA) can be used to facilitate the reaction.[3][4]

-

Procedure: The 7-azaindole-N-oxide is treated with the halogenating agent in the presence of the catalyst at an elevated temperature. The reaction is monitored by TLC until the starting material is consumed. Work-up and purification by chromatography yield the 4-halo-7-azaindole.

Step 3: Cyanation of 4-Halo-7-azaindole

The final step involves the displacement of the halogen with a cyanide group to afford this compound.

-

Reactants: 4-Halo-7-azaindole (e.g., 4-chloro- or 4-bromo-7-azaindole), a cyanide source (e.g., copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂)).

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄) may be required for zinc cyanide-mediated reactions.

-

Procedure: The 4-halo-7-azaindole is heated with the cyanide source in the chosen solvent. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Caption: Plausible synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound lies in its role as a crucial intermediate for the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is adept at forming key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the binding of adenine.[2] The cyano group at the 4-position serves as a versatile handle for further chemical modifications, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

Role in Kinase Inhibitor Synthesis

Numerous patents and research articles describe the use of the 4-substituted-7-azaindole core in the development of inhibitors for a range of kinases implicated in cancer and other diseases. These include, but are not limited to:

-

c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a well-established target in oncology. The 4-azaindole scaffold has been successfully employed in the design of c-Met inhibitors.[5]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6]

-